BenchChemオンラインストアへようこそ!

6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid

Lipophilicity Lead-likeness Drug design

6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid is a differentiated heterocyclic building block featuring a sterically demanding oxazolidine substituent that cannot be replicated by simple 6-amino or 6-halo pyridazine analogs. The free carboxylic acid at position 3 enables direct Pd-catalyzed decarboxylative cross-coupling, allowing efficient diversification while retaining the intact oxazolidine motif—a key advantage over multi-step routes. With 6 H-bond acceptors and a lead-like XLogP3 of 0.5, it is ideal for fragment-based drug discovery and agrochemical research. Verify supply chain continuity due to documented supplier discontinuations.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 2092513-69-2
Cat. No. B1479260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid
CAS2092513-69-2
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCC1(COCN1C2=NN=C(C=C2)C(=O)O)C
InChIInChI=1S/C10H13N3O3/c1-10(2)5-16-6-13(10)8-4-3-7(9(14)15)11-12-8/h3-4H,5-6H2,1-2H3,(H,14,15)
InChIKeyLURAINMHBZBVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid (CAS 2092513-69-2): Core Identity and Procurement Baseline


6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid is a heterocyclic building block comprising a pyridazine core substituted at position 6 with a 4,4-dimethyl-1,3-oxazolidin-3-yl moiety and bearing a free carboxylic acid at position 3 [1]. With a molecular formula of C10H13N3O3, a molecular weight of 223.23 g/mol, and a computed XLogP3 of 0.5, it occupies a physicochemical space distinct from simpler 6-halo or 6-amino pyridazine-3-carboxylic acid analogs commonly used in medicinal chemistry [1][2]. The compound is primarily sourced as a research intermediate, with typical commercial purity specified at ≥95% .

Why 6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid Cannot Be Replaced by Common Pyridazine-3-carboxylic Acid Analogs


The 4,4-dimethyloxazolidin-3-yl substituent at the 6-position of the pyridazine ring introduces a sterically demanding, conformationally restricted cyclic N,O-acetal that cannot be mimicked by simple dialkylamino, morpholino, or halo substituents [1]. This group simultaneously modulates the electron density of the pyridazine ring through the nitrogen lone pair while presenting a hydrolytically labile oxazolidine ring that can undergo controlled ring-opening to reveal a β-amino alcohol motif under acidic conditions [2]. The gem-dimethyl substitution further increases steric bulk and lipophilicity relative to unsubstituted oxazolidine analogs, affecting both reactivity and downstream molecular recognition [3]. Consequently, substituting this compound with 6-chloropyridazine-3-carboxylic acid, 6-morpholinopyridazine-3-carboxylic acid, or similar building blocks would alter the steric profile, hydrogen-bonding capacity, and metabolic susceptibility of any derived final compound in ways that are not simply additive.

Quantitative Differentiation Evidence for 6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid vs. Analogous Building Blocks


Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) vs. 6-Chloropyridazine-3-carboxylic Acid

The target compound exhibits a computed XLogP3 of 0.5, which is 0.3 log units lower than that of 6-chloropyridazine-3-carboxylic acid (XLogP3 = 0.8), the most common 6-substituted pyridazine-3-carboxylic acid building block used in medicinal chemistry [1][2]. This lower lipophilicity, combined with a higher topological polar surface area (TPSA = 75.6 Ų vs. 63.1 Ų for the 6-chloro analog), indicates the oxazolidine-substituted compound is more hydrophilic and has a greater capacity for hydrogen-bonding interactions, which can influence solubility, permeability, and off-target binding profiles in derived drug candidates [3].

Lipophilicity Lead-likeness Drug design

Hydrogen-Bond Acceptor Capacity vs. 6-Morpholinopyridazine-3-carboxylic Acid

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites (two pyridazine N, one oxazolidine O, one oxazolidine N, one carbonyl O, one hydroxyl O) versus 5 HBA sites in 6-morpholinopyridazine-3-carboxylic acid, where the morpholine oxygen and nitrogen contribute fewer distinct acceptor geometries due to conformational averaging [1][2]. The oxazolidine ring's N,O-acetal structure provides a unique HBA pair with a constrained O–C–N angle that cannot be reproduced by the freely rotating morpholine ring, potentially leading to more directional and higher-affinity hydrogen-bond interactions in enzyme active sites or supramolecular assemblies [3].

Hydrogen bonding Molecular recognition Crystal engineering

Synthetic Versatility: Decarboxylative Cross-Coupling Reactivity vs. 6-Halo-Pyridazine Precedents

Pyridazine-3-carboxylic acids have been demonstrated as competent substrates for Pd-catalyzed decarboxylative cross-coupling with aryl bromides under dual Pd(PPh₃)₄/Cu₂O catalysis, providing 3-arylpyridazines in modest to excellent yields [1]. This reactivity profile offers a distinct advantage over 6-halopyridazine building blocks, which require pre-functionalization with toxic organostannanes or suffer from instability of the corresponding organometallic intermediates [1]. The target compound, bearing the free carboxylic acid at position 3, is structurally poised to participate in such decarboxylative couplings while retaining the 4,4-dimethyloxazolidin-3-yl group at position 6, enabling modular diversification at the 3-position without additional protection/deprotection steps [2].

Decarboxylative coupling C–C bond formation Late-stage functionalization

Commercial Availability Status and Purity Specification

As of the latest available vendor records, 6-(4,4-dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid is supplied with a minimum purity specification of 95% . Notably, the product has been listed as discontinued by at least one major supplier (Biosynth/CymitQuimica) , which contrasts with the generally stable commercial availability of more common analogs such as 6-chloropyridazine-3-carboxylic acid. This supply constraint means that procurement requires verification of current stock and may command a price premium relative to high-volume building blocks, a factor relevant for project planning and budgeting.

Sourcing Purity Supply chain

High-Value Application Scenarios for 6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid Based on Verified Differentiation


Diversifiable Scaffold for 3-Arylpyridazine Library Synthesis via Decarboxylative Cross-Coupling

The free carboxylic acid at the 3-position enables direct Pd-catalyzed decarboxylative cross-coupling with aryl bromides, as established for the pyridazine-3-carboxylic acid class [1]. This allows the 4,4-dimethyloxazolidin-3-yl group at position 6 to remain intact while the 3-position is diversified, making the compound a strategically differentiated starting material for generating libraries of 6-(4,4-dimethyloxazolidin-3-yl)-3-arylpyridazines in a single step, avoiding the multi-step sequences required when using 6-halo analogs [1].

Medicinal Chemistry Exploration of Conformationally Constrained Hydrogen-Bond Donor/Acceptor Systems

The compound's 6 hydrogen-bond acceptor sites and the conformationally restricted N,O-acetal geometry of the oxazolidine ring [2] make it a candidate for fragment-based drug discovery programs targeting enzymes or receptors where directional hydrogen bonding is a key selectivity determinant. Its computed XLogP3 of 0.5 [2] places it within lead-like physicochemical space, and the oxazolidine moiety can serve as a masked 1,2-amino alcohol for pro-drug strategies [3].

Agrochemical Intermediate: Pyridazine-Containing Crop Protection Agents

Pyridazine derivatives are established pharmacophores in agrochemicals, with examples including pyridazinone herbicides and fungicides [4]. The 4,4-dimethyloxazolidin-3-yl substituent introduces steric bulk and metabolic stability features distinct from simpler alkylamino-substituted pyridazines, potentially leading to improved field persistence or selectivity. The compound's carboxylic acid handle facilitates further derivatization into esters, amides, or heterocycles commonly found in commercial agrochemicals.

Custom Synthesis and Contract Research Starting Material Requiring Supply-Chain Verification

Given the documented discontinuation of this compound by at least one major supplier , it is best suited for projects that have confirmed an active supply source or have allocated budget for custom synthesis. Its structural uniqueness relative to widely available building blocks justifies its procurement when the oxazolidine pharmacophore is required, but projects should conduct supply-chain due diligence prior to committing this compound as a key intermediate in multi-step syntheses.

Quote Request

Request a Quote for 6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.